molecular formula C21H16ClN3OS B2417904 (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide CAS No. 314251-59-7

(Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide

Cat. No.: B2417904
CAS No.: 314251-59-7
M. Wt: 393.89
InChI Key: LXMKHPOMAOAPHX-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides

Properties

IUPAC Name

(Z)-3-(2-chlorophenyl)-2-cyano-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS/c1-14-6-8-15(9-7-14)10-18-13-24-21(27-18)25-20(26)17(12-23)11-16-4-2-3-5-19(16)22/h2-9,11,13H,10H2,1H3,(H,24,25,26)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMKHPOMAOAPHX-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C\C3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methylbenzylamine with 2-bromoacetophenone in the presence of a base such as potassium carbonate.

    Introduction of the Cyano Group: The cyano group is introduced by reacting the thiazole intermediate with cyanogen bromide.

    Formation of the Acrylamide Moiety: The final step involves the reaction of the cyano-thiazole intermediate with (Z)-3-(2-chlorophenyl)acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of acrylamide compounds, including (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide, exhibit potent anticancer properties. The mechanism often involves the inhibition of specific cancer cell proliferation pathways.

Case Study: EGFR Inhibition

A study published in RSC Advances demonstrated that similar thiazole-bearing compounds showed significant inhibitory effects on the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The compound's structural similarity suggests it may also inhibit EGFR, leading to reduced tumor growth in various cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens.

Data Table: Antimicrobial Efficacy

CompoundPathogen TestedMIC (μg/mL)MBC (μg/mL)
(Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamideStaphylococcus aureus0.51.0
Similar Thiazole DerivativeEscherichia coli0.30.6

This table illustrates that compounds with similar thiazole structures have shown promising results against bacterial strains, indicating potential for further development as antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Research Insights

Research has indicated that thiazole derivatives can modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammatory conditions .

Polymer Chemistry

Acrylamide derivatives are widely used in polymer chemistry for synthesizing hydrogels and other materials due to their ability to form cross-linked networks.

Case Study: Hydrogel Formation

In a study focused on the synthesis of hydrogels, (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide was incorporated into polymer matrices, enhancing mechanical strength and thermal stability. This application highlights its utility in biomedical devices and drug delivery systems .

Sensor Technology

The compound's unique chemical properties make it suitable for applications in sensor technology, particularly for detecting environmental pollutants.

Performance Metrics

Preliminary tests indicate that sensors incorporating acrylamide derivatives exhibit high sensitivity and selectivity towards specific analytes, showcasing their potential in environmental monitoring applications .

Mechanism of Action

The mechanism of action of (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-benzylthiazol-2-yl)acrylamide: Similar structure but lacks the 4-methyl group on the benzyl ring.

    (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methoxybenzyl)thiazol-2-yl)acrylamide: Similar structure but has a methoxy group instead of a methyl group.

Uniqueness

The presence of the 4-methylbenzyl group in (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide contributes to its unique chemical properties, such as increased hydrophobicity and potential interactions with biological targets. This makes it distinct from other similar compounds and may enhance its effectiveness in certain applications.

Biological Activity

(Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : Reacting 4-methylbenzylamine with 2-bromoacetophenone in the presence of a base like potassium carbonate.
  • Introduction of the Cyano Group : Achieved by reacting the thiazole intermediate with cyanogen bromide.
  • Formation of the Acrylamide Moiety : The final step involves reacting the cyano-thiazole intermediate with (Z)-3-(2-chlorophenyl)acryloyl chloride in the presence of triethylamine.

The compound's mechanism involves interaction with specific molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects. Its unique structure enhances binding affinity and selectivity towards these targets, potentially leading to therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives related to this compound exhibit promising antimicrobial properties. For instance, thiazole derivatives have shown significant activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active compounds .

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.300.60
Candida albicans0.400.80

Cytotoxicity

In vitro studies have demonstrated that these compounds exhibit low cytotoxicity, with IC50 values greater than 60 μM, indicating a favorable safety profile for further development .

Case Studies

  • Antibacterial Evaluation : A study involving thiazole-bearing pyrazole derivatives showed that certain compounds exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like Ciprofloxacin in biofilm inhibition .
  • Synergistic Effects : Research has indicated that some derivatives demonstrate synergistic effects when combined with existing antibiotics, reducing their MIC values significantly and enhancing their effectiveness against resistant strains .

Comparison with Similar Compounds

The biological activity of (Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide can be compared to structurally similar compounds:

Compound NameKey FeaturesBiological Activity
(Z)-3-(2-chlorophenyl)-2-cyano-N-(5-benzylthiazol-2-yl)acrylamideLacks methyl groupModerate antibacterial
(Z)-3-(2-chlorophenyl)-2-cyano-N-(5-(4-methoxybenzyl)thiazol-2-yl)acrylamideContains methoxy groupLower activity than target

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.